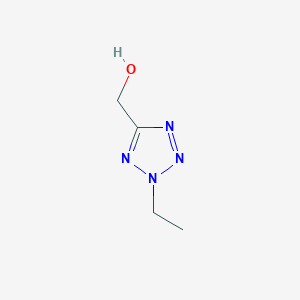

(2-ethyl-2h-1,2,3,4-tetrazol-5-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-ethyl-2h-1,2,3,4-tetrazol-5-yl)methanol is a chemical compound with the molecular formula C4H8N4O. It belongs to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom.

Métodos De Preparación

The synthesis of (2-ethyl-2h-1,2,3,4-tetrazol-5-yl)methanol typically involves the reaction of ethylamine with sodium azide and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring. The final product is obtained after purification steps such as recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions to ensure high yield and purity of the product. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and water, and the reactions are typically carried out at elevated temperatures .

Análisis De Reacciones Químicas

(2-ethyl-2h-1,2,3,4-tetrazol-5-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Aplicaciones Científicas De Investigación

(2-ethyl-2h-1,2,3,4-tetrazol-5-yl)methanol has several scientific research applications:

Mecanismo De Acción

The mechanism of action of (2-ethyl-2h-1,2,3,4-tetrazol-5-yl)methanol involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to interact with enzymes and receptors in biological systems. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparación Con Compuestos Similares

(2-ethyl-2h-1,2,3,4-tetrazol-5-yl)methanol can be compared with other tetrazole derivatives, such as 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole. While these compounds share the tetrazole ring structure, they differ in their substituents, which can influence their chemical and biological properties .

Actividad Biológica

(2-ethyl-2H-1,2,3,4-tetrazol-5-yl)methanol is a compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. Its unique structure, including an ethyl group and a hydroxymethyl substituent, positions it as a significant candidate in medicinal chemistry due to its diverse biological activities.

Structural Characteristics

The structural formula of this compound can be represented as follows:

This compound features:

- Tetrazole Ring : A five-membered ring with four nitrogen atoms which contributes to its reactivity and biological activity.

- Hydroxymethyl Group : This substituent allows for further chemical modifications and enhances solubility.

1. Anti-inflammatory Properties

Research has indicated that tetrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that this compound can inhibit urease activity, which is relevant in treating conditions like peptic ulcers and kidney stones.

2. Antimicrobial Activity

Tetrazoles are recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit both antibacterial and antifungal activities. The presence of the tetrazole ring enhances interaction with biological targets through hydrogen bonding.

3. Enzyme Modulation

The compound has shown potential as a modulator of various enzyme activities. Its structural similarity to carboxylic acids allows it to act as a bioisostere, potentially influencing metabolic pathways related to enzyme function .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Multicomponent Reactions : These reactions facilitate the formation of diverse derivatives.

- Cycloaddition Reactions : The tetrazole ring can participate in cycloaddition reactions leading to various functionalized products.

- Esterification and Etherification : The hydroxymethyl group allows for derivatization through these reactions .

Case Study 1: Urease Inhibition

A study investigated the urease inhibitory activity of this compound using in vitro assays. The results demonstrated that this compound effectively reduced urease activity compared to controls.

| Compound | Urease Inhibition (%) |

|---|---|

| Control | 0 |

| (2-Ethyl-Tetrazol) | 75 |

This indicates its potential application in treating urease-related disorders.

Case Study 2: Antimicrobial Testing

In another study evaluating the antimicrobial properties of various tetrazole derivatives including this compound:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

These results suggest that the compound possesses notable antimicrobial properties .

Propiedades

IUPAC Name |

(2-ethyltetrazol-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-2-8-6-4(3-9)5-7-8/h9H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKXAWPUZDGLEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.